molecular formula C15H16F2N2O3 B12160849 2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B12160849
M. Wt: 310.30 g/mol
InChI Key: NTBSVLGLIBOFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 4-(difluoromethoxy)phenylhydrazine with a suitable cyclohexane-1,3-dione derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the hydrazinylidene linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)phenylhydrazine: A precursor used in the synthesis of the target compound.

    Cyclohexane-1,3-dione derivatives: Structurally similar compounds with varying substituents.

Uniqueness

2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific hydrazinylidene linkage and difluoromethoxy substituent, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C15H16F2N2O3

Molecular Weight

310.30 g/mol

IUPAC Name

2-[[4-(difluoromethoxy)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H16F2N2O3/c1-15(2)7-11(20)13(12(21)8-15)19-18-9-3-5-10(6-4-9)22-14(16)17/h3-6,14,20H,7-8H2,1-2H3

InChI Key

NTBSVLGLIBOFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)OC(F)F)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.